molecular formula C14H11ClN2O2 B3037670 2-[(4-Chlorobenzoyl)amino]benzamide CAS No. 52962-92-2

2-[(4-Chlorobenzoyl)amino]benzamide

Cat. No.: B3037670
CAS No.: 52962-92-2
M. Wt: 274.7 g/mol
InChI Key: UDJRISAHOBSRID-UHFFFAOYSA-N
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Description

2-[(4-Chlorobenzoyl)amino]benzamide is an organic compound with the molecular formula C14H11ClN2O2 It is a derivative of benzamide, where the amide group is substituted with a 4-chlorobenzoyl group

Preparation Methods

The synthesis of 2-[(4-Chlorobenzoyl)amino]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-aminobenzamide in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-[(4-Chlorobenzoyl)amino]benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(4-Chlorobenzoyl)amino]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Chlorobenzoyl)amino]benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may act as an inhibitor of tyrosine-protein kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

2-[(4-Chlorobenzoyl)amino]benzamide can be compared with other similar compounds such as:

Biological Activity

Overview

2-[(4-Chlorobenzoyl)amino]benzamide, with the molecular formula C14H11ClN2O2, is an organic compound derived from benzamide. It features a 4-chlorobenzoyl substituent on the amide group, which influences its biological activity and potential therapeutic applications. This compound has garnered attention for its promising biological properties, particularly in the fields of antimicrobial and anticancer research.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzoyl chloride with 2-aminobenzamide, often in the presence of a base such as pyridine. This reaction leads to the formation of the desired compound through intermediate stages that may include cyclization processes.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on benzamide derivatives have shown effectiveness against various bacterial strains, suggesting that modifications to the benzamide structure can enhance antibacterial properties. The mechanism often involves inhibition of bacterial enzyme activity or disruption of cell wall synthesis .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. It is believed to act as an inhibitor of specific enzymes involved in cancer cell proliferation, such as tyrosine-protein kinases. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, leading to reduced tumor growth rates in xenograft models .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionPotential inhibition of tyrosine-protein kinases

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that this compound may inhibit key signaling pathways associated with cancer progression and microbial resistance. For example, its role as a tyrosine kinase inhibitor suggests a mechanism by which it can disrupt cellular signaling necessary for tumor survival and proliferation.

Case Studies

Several case studies highlight the efficacy of related compounds in clinical settings:

  • Antiparasitic Activity : A study involving similar benzamide derivatives demonstrated potent activity against Trypanosoma brucei, with some compounds achieving an EC50 value as low as 0.001 μM. This underscores the potential for further development of this compound analogs in treating parasitic infections .
  • In Vivo Efficacy : In vivo studies using xenograft models showed that derivatives with structural similarities to this compound could significantly inhibit tumor growth, indicating a strong potential for therapeutic application in oncology .

Table 2: Case Study Results

Study FocusCompound TestedResult
AntiparasiticBenzamide DerivativeEC50 = 0.001 μM against T. brucei
Tumor GrowthSimilar Benzamide CompoundTumor growth inhibition >48%

Properties

IUPAC Name

2-[(4-chlorobenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2/c15-10-7-5-9(6-8-10)14(19)17-12-4-2-1-3-11(12)13(16)18/h1-8H,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJRISAHOBSRID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred mixture of 16.3 g of 2-aminobenzamide, 82 ml of saturated aqueous sodium acetate solution and 82 ml of acetic acid was added a solution of 21 g of 4-chlorobenzoyl chloride in 14 ml of acetone. The mixture was stirred at room temperature for one hour after addition was complete. The tan precipitate was collected by filtration and recrystallized from ethanol to give 24.1 g of light tan 2-(4-chlorobenzamido)benzamide, m.p. 205°-207°, which was used without further purification.
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
82 mL
Type
reactant
Reaction Step One
Quantity
82 mL
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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